Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

描述

Systematic Nomenclature and Structural Identification

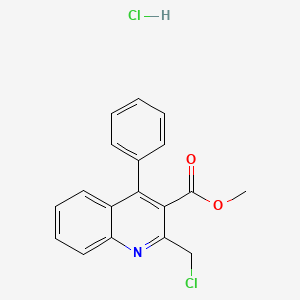

This compound is systematically identified through its International Union of Pure and Applied Chemistry nomenclature as methyl 2-(chloromethyl)-4-phenyl-3-quinolinecarboxylate hydrochloride. The compound possesses the molecular formula C18H15Cl2NO2 with a molecular weight of 348.22 grams per mole. The structure consists of a quinoline backbone with specific substitutions that define its chemical identity and reactivity profile.

The quinoline core structure represents a bicyclic aromatic system formed by the fusion of a benzene ring with a pyridine ring. In this particular derivative, the quinoline system bears a phenyl group at the 4-position, a chloromethyl group at the 2-position, and a methyl carboxylate group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility characteristics, facilitating its handling and application in various research contexts.

The Chemical Abstracts Service registry number 1052542-93-4 provides a unique identifier for this compound in chemical databases worldwide. The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as O=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3N=C1CCl)OC.[H]Cl, which encodes all structural information necessary for computational chemistry applications.

Historical Context of Quinoline Carboxylate Derivatives

The development of quinoline carboxylate derivatives traces its origins to the nineteenth century discovery of quinoline itself by Friedlieb Ferdinand Runge in 1834, who first extracted this heterocyclic compound from coal tar. The systematic exploration of quinoline chemistry expanded significantly following the recognition of natural quinoline alkaloids such as quinine, which demonstrated the profound biological activities possible within this structural framework. These early discoveries established quinoline as a privileged scaffold in medicinal chemistry, leading to extensive investigations into its synthetic derivatives.

The evolution of quinoline carboxylate chemistry gained momentum through the development of various synthetic methodologies, including the Friedländer synthesis, which enabled the efficient construction of substituted quinoline systems. The Friedländer reaction, originally described in 1882, involves the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives under acidic or basic conditions. This methodology has been instrumental in the preparation of numerous quinoline carboxylates, including the target compound this compound.

The historical significance of quinoline carboxylates extends beyond their synthetic accessibility to encompass their role as key intermediates in the development of pharmacologically active compounds. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, demonstrating the widespread occurrence and importance of these structural motifs. The recognition that quinoline derivatives exhibit diverse therapeutic properties, including antimalarial, antibacterial, anticancer, and antiviral activities, has driven continued interest in the synthesis and study of novel quinoline carboxylates.

The specific structural features present in this compound reflect decades of structure-activity relationship studies that have identified optimal substitution patterns for various biological activities. The chloromethyl group at the 2-position provides a reactive electrophilic center that can participate in nucleophilic substitution reactions, while the phenyl group at the 4-position contributes to the compound's aromatic character and potential for π-π interactions with biological targets.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance in contemporary heterocyclic chemistry research due to its dual function as both a synthetic intermediate and a research tool for proteomics applications. The compound serves as an ideal starting material for the flexible synthesis of a large range of quinoline derivatives, as recognized by researchers who have utilized it in the construction of complex polycyclic systems. This versatility stems from the multiple reactive sites present within its structure, each capable of undergoing distinct chemical transformations under appropriate conditions.

Recent synthetic methodologies have demonstrated the utility of this compound in the preparation of novel tetracyclic benzoxepino-fused quinoline systems through a three-step synthetic route. The initial step involves the nucleophilic substitution of the chloromethyl group with various phenols, followed by hydrolysis of the ester group and subsequent intramolecular Friedel-Crafts acylation to form the desired tetracyclic structures. These transformations highlight the compound's role as a key building block in the synthesis of structurally complex heterocyclic systems with potential pharmaceutical applications.

The significance of this compound extends to its applications in proteomics research, where it serves as a specialized reagent for protein modification and analysis. The compound's electrophilic chloromethyl group can react with nucleophilic amino acid residues in proteins, enabling the introduction of quinoline-based labels or cross-linking agents. This application has opened new avenues for studying protein structure and function, particularly in the context of protein-protein interactions and conformational dynamics.

The compound's utility in heterocyclic chemistry research is further enhanced by its compatibility with modern synthetic techniques, including microwave-assisted organic synthesis and flow chemistry methodologies. These advanced synthetic approaches have enabled researchers to explore the compound's reactivity under various conditions and to develop more efficient routes to quinoline-derived products. The combination of traditional synthetic chemistry with modern technological approaches has positioned this compound as a valuable tool in contemporary drug discovery efforts.

The continued research interest in this compound reflects the broader significance of quinoline derivatives in modern medicinal chemistry. As researchers continue to explore new synthetic methodologies and biological applications, this compound represents both a proven synthetic intermediate and a platform for the development of next-generation heterocyclic compounds with enhanced biological activities and improved pharmacological properties.

属性

IUPAC Name |

methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2.ClH/c1-22-18(21)17-15(11-19)20-14-10-6-5-9-13(14)16(17)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGWRXCQHDBSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves the reaction of 2-chloromethyl-4-phenylquinoline-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反应分析

Types of Reactions

Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various transformations.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted quinoline derivatives.

Oxidation Reactions: Quinoline derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Alcohol derivatives of the original compound.

科学研究应用

Antimicrobial Properties

Preliminary studies indicate that methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride exhibits notable antimicrobial properties. It shows activity against various pathogens, suggesting its potential as a lead compound in the development of new antibiotics. Interaction studies have demonstrated its binding affinity with specific proteins involved in microbial resistance, which is crucial for understanding its mechanism of action .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it may interfere with cellular processes critical to cancer cell proliferation. For example, derivatives containing this compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.9 to 38.2 mg/mL, indicating varying degrees of potency compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

-

Antibacterial Activity Against Pathogenic Strains :

- A study evaluated the antibacterial efficacy of derivatives derived from this compound against strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) lower than standard antibiotics, highlighting their potential as effective antibacterial agents .

- Cytotoxicity Against Cancer Cell Lines :

作用机制

The mechanism of action of Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.

相似化合物的比较

Chemical Identity :

- IUPAC Name: Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

- CAS Number : 1009306-55-1

- Molecular Formula: C₁₉H₁₇Cl₂NO₂

- Molecular Weight : 362.25 g/mol

- Structure: Features a quinoline core substituted with a chloromethyl group at position 2, a phenyl group at position 4, and a methyl carboxylate ester at position 2. The hydrochloride salt enhances stability and solubility .

Comparison with Structurally Similar Quinoline Derivatives

Ethyl 2-(Chloromethyl)-4-Methylquinoline-3-Carboxylate Hydrochloride

- CAS Number : 1009306-52-8

- Molecular Formula: C₁₄H₁₅Cl₂NO₂

- Molecular Weight : 300.18 g/mol

- Key Differences :

- Substituents : Methyl group at position 4 instead of phenyl; ethyl ester instead of methyl ester.

- Applications : Used in organic synthesis as a precursor for heterocyclic compounds .

- Safety : Less documented hazards compared to the phenyl-substituted analog, likely due to reduced steric and electronic effects .

Methyl 2-(Chloromethyl)-4-Methylquinoline-3-Carboxylate Hydrochloride

Ethyl 4-Chloro-6-Methylquinoline-3-Carboxylate

- CAS Number : 56824-87-4

- Molecular Formula: C₁₃H₁₂ClNO₂

- Molecular Weight : 257.70 g/mol

- Key Differences :

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Phenyl vs. Methyl at Position 4 : The phenyl group in the target compound enhances π-π stacking interactions in drug-receptor binding, critical for cardiovascular applications . Methyl or chlorine substituents shift utility toward agrochemicals or simpler heterocycles .

- Ester Group Variation : Ethyl esters (e.g., CAS 1009306-52-8) improve lipophilicity, whereas methyl esters (target compound) balance solubility and metabolic stability .

生物活性

Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its pharmacological properties. The structure can be summarized as follows:

- Chemical Formula : C₁₈H₁₄ClN₁O₂

- Molecular Weight : 319.76 g/mol

- Functional Groups : Chloromethyl, carboxylate, and phenyl groups

The planar quinoline ring system contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard |

|---|---|---|

| Escherichia coli | 9.00 ± 0.55 | Ciprofloxacin (8.33 mm) |

| Pseudomonas aeruginosa | 10.00 ± 1.00 | Standard (8.33 mm) |

| Staphylococcus aureus | Moderate Activity | Not specified |

In a study by Rbaa et al., various quinoline derivatives were synthesized and tested, showing that compounds similar to this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results indicated moderate antioxidant activity, with specific derivatives exhibiting stronger effects than others.

Table 2: Antioxidant Activity (DPPH Assay)

| Compound | Scavenging Activity (%) |

|---|---|

| This compound | Moderate |

| Compound A | Strong |

| Compound B | Weak |

The antioxidant activity is attributed to the electron-donating ability of the quinoline moiety, which can neutralize free radicals .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets, including DNA gyrase and SARS-CoV-2 protease.

Table 3: Molecular Docking Results

| Target | Binding Energy (kcal/mol) | Affinity Rank |

|---|---|---|

| DNA Gyrase | -7.33 | Best |

| SARS-CoV-2 Protease | -6.0 | Moderate |

These studies suggest that the compound has potential as an inhibitor for specific enzymes involved in bacterial replication and viral infection .

Case Studies

- Antibacterial Efficacy : A case study demonstrated that this compound significantly reduced bacterial growth in vitro against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Antioxidant Properties : Another study highlighted the compound's ability to scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related diseases .

常见问题

Basic: How can researchers optimize the synthesis of Methyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride to improve yield and purity?

Methodological Answer:

The compound can be synthesized via a Friedländer reaction between 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol, using ceric ammonium nitrate (CAN, 10 mol%) as a catalyst at room temperature. This method achieves an 84% yield . Key steps include:

- Catalyst selection : CAN avoids the need for harsh acids or microwave/ultrasound irradiation, simplifying scalability.

- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate (5:1) ensures high purity without recrystallization .

- Reaction monitoring : Thin-layer chromatography (TLC) is critical to confirm reaction completion before workup.

Basic: Which spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals for the chloromethyl (–CH2Cl), phenyl, and ester (–COOCH3) groups. For example, the quinoline ring protons typically appear as distinct aromatic signals in δ 7.5–8.5 ppm .

- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and C–Cl vibrations near 700 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Identify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the quinoline core .

Advanced: What mechanistic insights explain the role of CAN in the synthesis of this compound?

Methodological Answer:

CAN acts as a Lewis acid, facilitating both the condensation of 2-aminobenzophenone with ethyl 4-chloroacetoacetate and subsequent cyclization to form the quinoline ring. Proposed steps:

Coordination : CAN activates the carbonyl group of ethyl 4-chloroacetoacetate, enhancing electrophilicity.

Cyclization : The catalyst promotes intramolecular dehydration to form the quinoline scaffold.

Chloromethyl retention : CAN stabilizes intermediates, preventing premature elimination of the chloromethyl group.

Further validation via density functional theory (DFT) calculations is recommended to map energy barriers .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous quinoline derivatives?

Methodological Answer:

Discrepancies in yields (e.g., microwave vs. CAN methods) arise from:

- Catalyst efficiency : CAN outperforms KHSO4 or HCl in minimizing side reactions .

- Solvent polarity : Methanol enhances intermediate solubility compared to ethanol or acetonitrile.

- Temperature control : Room-temperature reactions reduce decomposition risks.

Resolution strategy : Systematically vary parameters (catalyst loading, solvent, temperature) and use design-of-experiments (DoE) to identify optimal conditions .

Advanced: What stability-indicating methods are suitable for detecting degradation products under oxidative conditions?

Methodological Answer:

- HPLC-UV/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Monitor at 254 nm and confirm via MS fragmentation .

- Forced degradation : Expose the compound to H2O2 (3% v/v) at 40°C for 24 hours. Detect sulfone byproducts (if oxidation occurs at the chloromethyl group) .

- Quantitative NMR (qNMR) : Track chemical shift changes in the chloromethyl or ester protons to assess degradation kinetics.

Basic: How can researchers functionalize the chloromethyl group for downstream applications?

Methodological Answer:

The chloromethyl group undergoes nucleophilic substitution with:

- Phenols : React with substituted phenols (e.g., 4-nitrophenol) in acetonitrile under reflux with K2CO3 to form phenoxymethyl derivatives .

- Amines : Use primary/secondary amines (e.g., piperidine) in DMF at 60°C to generate aminomethyl analogs.

- Thiols : Treat with mercaptans (e.g., benzylthiol) in ethanol to yield thioether-linked derivatives.

Purify products via recrystallization (ethanol/water) or flash chromatography .

Advanced: What computational strategies can predict the biological activity of derivatives?

Methodological Answer:

- Molecular docking : Screen derivatives against quinoline-targeted enzymes (e.g., topoisomerases) using AutoDock Vina. Prioritize compounds with high binding affinity (<−8 kcal/mol) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro activity data to design optimized analogs.

- ADMET prediction : Use SwissADME to assess solubility, CYP inhibition, and blood-brain barrier penetration .

Advanced: How can cyclization reactions be leveraged to synthesize fused heterocycles from this compound?

Methodological Answer:

- Benzoxepine fusion : React 2-(phenoxymethyl) derivatives with polyphosphoric acid (PPA) at 150°C to form benzoxepino[3,4-b]quinolin-13(6H)-ones .

- Eaton’s reagent : For tert-butyl-substituted analogs, cyclize in Eaton’s reagent (P2O5/methanesulfonic acid) at 70°C for 5–6 hours .

- Validation : Confirm ring closure via 13C NMR (disappearance of ester carbonyl) and HRMS.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of chlorinated vapors.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers address low reproducibility in scaled-up syntheses?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Heat/mass transfer optimization : Use jacketed reactors with controlled stirring (≥500 rpm) to ensure uniform mixing.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, and adjust parameters (e.g., cooling rate during crystallization) to meet targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。